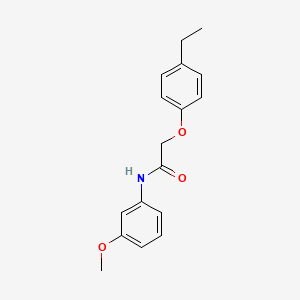
ethyl 4-(4-butyryl-2-fluoro-5-methylphenyl)-1-piperazinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(4-butyryl-2-fluoro-5-methylphenyl)-1-piperazinecarboxylate, also known as EFMP, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. EFMP belongs to the class of piperazine derivatives and has been found to possess potent pharmacological properties.
Mécanisme D'action
The exact mechanism of action of ethyl 4-(4-butyryl-2-fluoro-5-methylphenyl)-1-piperazinecarboxylate is not fully understood, but it is believed to act on various molecular targets involved in inflammation, pain, and cancer. This compound has been found to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators such as prostaglandins. This compound has also been found to modulate the activity of various ion channels and receptors involved in pain and epilepsy, such as the voltage-gated sodium channels and GABA receptors. Additionally, this compound has been found to induce apoptosis and inhibit the proliferation of cancer cells by modulating various signaling pathways involved in cell growth and survival.
Biochemical and Physiological Effects
This compound has been found to exhibit significant biochemical and physiological effects in various animal models. It has been found to reduce the levels of inflammatory mediators such as prostaglandins and cytokines in animal models of inflammation. This compound has also been found to reduce pain sensitivity in animal models of neuropathic and inflammatory pain. Additionally, this compound has been found to reduce the growth of tumors and induce apoptosis in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 4-(4-butyryl-2-fluoro-5-methylphenyl)-1-piperazinecarboxylate has several advantages for lab experiments, including its high potency and selectivity for various molecular targets. This compound is also relatively easy to synthesize and can be obtained in high yield and purity. However, this compound also has several limitations for lab experiments, including its potential toxicity and limited solubility in aqueous solutions. Additionally, this compound has not been extensively studied in human clinical trials, and its safety and efficacy in humans are not fully understood.
Orientations Futures
Ethyl 4-(4-butyryl-2-fluoro-5-methylphenyl)-1-piperazinecarboxylate has several potential future directions for research and development. One potential direction is to further investigate its potential therapeutic applications in various diseases, including chronic pain, inflammation-related disorders, epilepsy, and cancer. Another potential direction is to optimize its pharmacokinetic and pharmacodynamic properties to improve its efficacy and safety in humans. Additionally, further studies are needed to elucidate its exact mechanism of action and molecular targets involved in its pharmacological effects.
Méthodes De Synthèse
Ethyl 4-(4-butyryl-2-fluoro-5-methylphenyl)-1-piperazinecarboxylate can be synthesized using a multi-step process involving the reaction of 4-butyryl-2-fluoro-5-methylphenylamine with ethyl chloroformate and piperazine in the presence of a base. The resulting product is then purified using column chromatography to obtain this compound in high yield and purity.
Applications De Recherche Scientifique
Ethyl 4-(4-butyryl-2-fluoro-5-methylphenyl)-1-piperazinecarboxylate has been extensively studied for its potential therapeutic applications in various diseases. It has been found to possess significant anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of chronic pain and inflammation-related disorders. This compound has also been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been found to possess anticonvulsant and anxiolytic properties, making it a potential candidate for the treatment of epilepsy and anxiety disorders.
Propriétés
IUPAC Name |
ethyl 4-(4-butanoyl-2-fluoro-5-methylphenyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN2O3/c1-4-6-17(22)14-12-15(19)16(11-13(14)3)20-7-9-21(10-8-20)18(23)24-5-2/h11-12H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUAZFCHKRGVFTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC(=C(C=C1C)N2CCN(CC2)C(=O)OCC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{2-[(2-furylmethylene)hydrazono]-4-oxo-3-phenyl-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B5805528.png)


![3-methyl-2-phenyl-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-b]pyridin-4-amine](/img/structure/B5805546.png)
![5-ethyl-4-methyl-2-[(phenoxyacetyl)amino]-3-thiophenecarboxamide](/img/structure/B5805556.png)

![4,5-bis(4-methoxyphenyl)-2-[(4-morpholinylmethylene)amino]-3-furonitrile](/img/structure/B5805566.png)
![5-[(4-methyl-1-piperidinyl)sulfonyl]-2,1,3-benzothiadiazole](/img/structure/B5805571.png)
![N-phenyl-N'-[2-(4-pyridinyl)ethyl]thiourea](/img/structure/B5805576.png)

![7-(2,3-dimethylphenyl)-5,7-dihydro-4H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole 6-oxide](/img/structure/B5805603.png)

